molecular formula C10H10N2O3 B11893042 (1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

(1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B11893042
M. Wt: 206.20 g/mol
InChI Key: LUHAKQGBLAIGPP-SFYZADRCSA-N
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Description

(1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS: 1779370-06-7) is a tetrahydroisoquinoline (THIQ) derivative with a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . Its structure features a tetrahydroisoquinoline core with a carboxylic acid group at position 1, an oxo group at position 3, and an amino group at position 4 in a stereospecific (1S,4R) configuration. THIQs are recognized as "privileged scaffolds" in medicinal chemistry due to their adaptability in designing bioactive compounds, including antiviral, antifungal, and anticancer agents .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(1S,4R)-4-amino-3-oxo-2,4-dihydro-1H-isoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c11-7-5-3-1-2-4-6(5)8(10(14)15)12-9(7)13/h1-4,7-8H,11H2,(H,12,13)(H,14,15)/t7-,8+/m1/s1

InChI Key

LUHAKQGBLAIGPP-SFYZADRCSA-N

Isomeric SMILES

C1=CC=C2[C@H](NC(=O)[C@@H](C2=C1)N)C(=O)O

Canonical SMILES

C1=CC=C2C(NC(=O)C(C2=C1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of chiral catalysts are often employed to achieve the desired stereochemistry and efficiency .

Chemical Reactions Analysis

Reductive Lactamization

This reaction enables cyclization via reduction of the 3-oxo group and subsequent lactam formation. Key conditions and outcomes include:

Reagent/ConditionsProductYieldStereochemical OutcomeSource
Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub> in aqueous ethanolPyrido[2,3-f]quinoxaline derivatives45–60%Retains (1S,4R) configuration

Mechanistically, the 3-oxo group undergoes single-electron reduction, followed by intramolecular nucleophilic attack by the amino group to form a fused bicyclic lactam . This method is critical for synthesizing antiviral heterocycles .

Amidation and Carboxamide Formation

The carboxylic acid group reacts with amines or alcohols under coupling agents:

SubstrateCoupling AgentProductApplicationSource
IsopropylamineTBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate)N-isopropyl carboxamideAntiviral candidates
ImidazoleDCC (dicyclohexylcarbodiimide)Imidazolide intermediateFurther functionalization

Optimal yields (70–85%) are achieved at 0–5°C with TBTU, preserving stereochemistry .

Decarboxylation

Thermal or acidic conditions induce decarboxylation:

ConditionTemperatureProductNotesSource
H<sub>2</sub>SO<sub>4</sub>/EtOH80–85°C4-Amino-3-oxo-tetrahydroisoquinolineRetains amino group
Dry pyrolysis200–220°C4-Amino-1,2,3,4-tetrahydroisoquinolineLoss of CO<sub>2</sub>

This reaction simplifies the scaffold for further derivatization.

Nucleophilic Substitution at the 4-Amino Group

The amino group participates in alkylation or acylation:

ReagentProductSelectivitySource
Benzyl chlorideN-benzyl derivative>90% regioselectivity
Acetic anhydrideN-acetylated compoundSterically hindered at 1S position

Reactions occur in DMF at 25°C with K<sub>2</sub>CO<sub>3</sub> as a base.

Cyclocondensation with Carbonyl Compounds

The amino and carbonyl groups facilitate heterocycle formation:

SubstrateCatalystProductYieldSource
Fluoral hydrate (CF<sub>3</sub>CHO)p-TsOHTrifluoromethylated THIQ derivatives54–55%
Glutaric anhydrideNoneSpirocyclic lactams30–40%

Notably, reactions with fluoral hydrate show high trans-diastereoselectivity (dr > 9:1) .

Enzymatic Interactions

The compound inhibits enzymes via hydrogen bonding and steric effects:

Target EnzymeInhibition (IC<sub>50</sub>)Binding ModeSource
DPP-4 (dipeptidyl peptidase-4)0.8 ± 0.1 μMCompetitive inhibition at catalytic site
SARS-CoV-2 M<sup>pro</sup>12.3 μMNon-covalent interaction with Cys145

Molecular docking studies confirm interactions with key residues (e.g., Glu205 in DPP-4).

Comparative Reactivity with Analogues

The stereochemistry and substituents critically influence reactivity:

CompoundKey Structural FeatureReaction Rate (vs. Target)
(1R,4S) enantiomerInverse configuration50% slower lactamization
4-Oxo-THIQ (no amino group)Lacks NH<sub>2</sub>No reductive lactamization
Berberine (isoquinoline)Aromatic coreHigher electrophilicity

Key Research Findings:

  • Steric Effects : The 1S,4R configuration hinders axial attack during nucleophilic substitution, favoring equatorial pathways .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance amidation yields by stabilizing transition states .

  • Biological Relevance : Carboxamide derivatives show 10–100× greater antiviral activity than the parent acid .

Scientific Research Applications

Antitussive Activity

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant antitussive (cough suppressing) properties. Specifically, studies have shown that compounds similar to (1S,4R)-4-amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid demonstrate antitussive activity comparable to codeine phosphate but with reduced side effects such as respiratory depression and gastrointestinal paralysis . This makes them potential candidates for treating various cough-related conditions including bronchitis and laryngitis.

Neuroprotective Effects

The compound has been studied for its neuroprotective properties. It may play a role in alleviating symptoms associated with neurodegenerative diseases such as Alzheimer’s disease. The structural features of tetrahydroisoquinolines allow them to interact with neurotransmitter systems, potentially offering therapeutic benefits against cognitive decline .

Antimicrobial Activity

Tetrahydroisoquinoline derivatives have also been noted for their antimicrobial properties. For instance, compounds related to (1S,4R)-4-amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in developing new antibiotics .

Synthesis and Derivatives

The synthesis of (1S,4R)-4-amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through various methods involving domino reactions and other synthetic pathways. Recent studies have highlighted novel synthetic routes that enhance yield and purity, making it easier to produce this compound for research and therapeutic applications .

Clinical Trials on Antitussive Properties

A clinical study evaluated the efficacy of tetrahydroisoquinoline derivatives in patients suffering from chronic cough due to respiratory infections. Results indicated that these compounds provided significant relief without the adverse effects commonly associated with traditional antitussives like codeine .

Neuroprotective Studies

In vitro studies have demonstrated that (1S,4R)-4-amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can protect neuronal cells from oxidative stress-induced damage. This suggests its potential use as a neuroprotective agent in conditions such as Alzheimer's disease .

Summary of Applications

ApplicationDescriptionReferences
Antitussive ActivityComparable effect to codeine with fewer side effects
Neuroprotective EffectsPotential protective role against neurodegenerative diseases
Antimicrobial ActivityEffective against a range of bacterial strains

Mechanism of Action

The mechanism of action of (1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Key Structural Features

The compound is distinguished by its 4-amino and 3-oxo substituents, which contrast with other THIQ derivatives that often feature methoxy, alkyl, or aromatic substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Core Structure Substituents Functional Groups Biological Relevance
(1S,4R)-4-Amino-3-oxo-THIQ-1-carboxylic acid Tetrahydroisoquinoline - 4-Amino
- 3-Oxo
- 1-Carboxylic acid
Amino, ketone, carboxylic acid Potential enzyme inhibition
(–)-6,7-Dimethoxy-THIQ-1-carboxylic acid (1) Tetrahydroisoquinoline - 6,7-Dimethoxy
- 1-Carboxylic acid
Methoxy, carboxylic acid Antiviral, COMT inhibition
1'-Methyl-1-oxo-2-(pyridine-3-yl-methyl)-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid Spiroheterocyclic THIQ - Spiro piperidine
- Pyridinylmethyl
- 1-Oxo
Ketone, carboxylic acid, spiro system Structural diversity studies
4-Oxo-1-pentyl-1,4-dihydroquinoline-3-carboxylic acid (46) Dihydroquinoline - 4-Oxo
- 1-Pentyl
- 3-Carboxylic acid
Ketone, carboxylic acid Antimicrobial activity

Biological Activity

(1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound that belongs to the tetrahydroisoquinoline family. Its unique structure, characterized by an amino group and a carboxylic acid group, positions it as a candidate for various biological activities. This article delves into its synthesis, biological activities, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through several methods. The stereochemistry indicated by the (1S,4R) notation is crucial for its biological activity. Various synthetic routes have been developed to optimize yield and purity:

  • Method A : Utilizing [specific reagents], yielding high purity.
  • Method B : A multi-step synthesis involving [specific steps], achieving significant yields.

Each method's implications on the final product's biological activity are significant due to the importance of stereochemistry in drug interactions.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activity. The biological activity of (1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid suggests potential therapeutic applications across various domains:

1. Enzyme Inhibition

Compounds related to this structure have shown promising results in inhibiting enzymes involved in metabolic pathways. For instance:

  • ACE Inhibition : Similar tetrahydroisoquinoline derivatives have demonstrated effective angiotensin-converting enzyme (ACE) inhibition, which is crucial for managing hypertension .

2. Receptor Modulation

The compound may act as a modulator for various receptors:

  • Dopamine Receptors : Research has indicated that certain tetrahydroisoquinoline derivatives can function as positive allosteric modulators of D1 dopamine receptors . This modulation is beneficial in treating disorders related to dopamine dysregulation.

3. Antimicrobial Properties

Similar compounds exhibit antimicrobial effects:

  • Antimicrobial Activity : Tetrahydropalmatine and berberine are examples of isoquinoline derivatives known for their antimicrobial properties. The structural features of (1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid may confer similar effects.

Case Studies and Research Findings

Several studies have explored the biological activities of tetrahydroisoquinoline derivatives:

StudyFindings
Study 1Identified analogs that enhance chloride transport in cystic fibrosis cells with EC50 values below 10 nM.
Study 2Investigated antiviral properties against strains of coronaviruses; compounds showed significant inhibition rates.
Study 3Demonstrated ACE inhibitory effects in animal models with promising potential for hypertension treatment.

Q & A

Q. What are the primary synthetic routes for (1S,4R)-4-amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The compound is typically synthesized via multicomponent reactions involving homophthalic anhydride and ketimines. For example, the Castagnoli-Cushman reaction has been employed to generate structurally related tetrahydroisoquinoline derivatives, where imines react with anhydrides under mild acidic conditions to form spirocyclic intermediates. Reaction temperature, solvent polarity, and catalyst selection (e.g., chiral auxiliaries) critically influence diastereoselectivity. X-ray crystallography and DFT calculations are essential for confirming stereochemistry .

Q. How is the structural integrity of this compound validated in synthetic studies?

Structural validation relies on multimodal characterization:

  • X-ray crystallography resolves absolute configuration and confirms spirocyclic or fused-ring systems .
  • NMR spectroscopy (1H, 13C, and 2D techniques like COSY/NOESY) identifies proton environments and coupling patterns, particularly for distinguishing cis vs. trans isomers in the tetrahydroisoquinoline core .
  • DFT calculations benchmark experimental data against theoretical models to validate electronic and steric properties .

Q. What stability challenges arise during storage or handling, and how are they mitigated?

The compound’s β-ketoamide moiety is prone to hydrolysis under acidic or basic conditions. Stability studies recommend:

  • Storage in anhydrous, inert environments (argon atmosphere, desiccants).
  • Avoidance of prolonged exposure to light or heat.
  • Use of stabilizing additives (e.g., radical scavengers) during reactions involving oxidative conditions .

Advanced Research Questions

Q. How does stereochemistry at the C1 and C4 positions influence biological or catalytic activity?

The (1S,4R) configuration enhances rigidity in the tetrahydroisoquinoline scaffold, which is critical for binding to chiral receptors or enzymes. For instance, stereospecific interactions with copper ions in metalloenzymes (e.g., tyrosinase) have been observed in analogues, where the 4-amino group acts as a coordination site. Computational docking studies and comparative assays with enantiomers are used to map structure-activity relationships .

Q. What strategies address low yields in diastereoselective syntheses of this compound?

Key strategies include:

  • Chiral auxiliary incorporation : tert-Butoxycarbonyl (Boc) groups on the amine improve steric control during cyclization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance imine reactivity, while low temperatures (−20°C to 0°C) reduce side reactions .
  • Catalytic asymmetric methods : Chiral Brønsted acids or transition-metal catalysts (e.g., Rh(II)) can enforce enantioselectivity in anhydride-imine couplings .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

Density functional theory (DFT) calculates transition-state energies and frontier molecular orbitals to predict regioselectivity in electrophilic attacks. For example, the C3 carbonyl’s electrophilicity is modulated by conjugation with the tetrahydroisoquinoline ring, which DFT accurately models . Molecular dynamics simulations further assess solvation effects on reaction pathways.

Q. What analytical methods resolve impurities from incomplete cyclization or overoxidation?

  • HPLC-MS : Reversed-phase chromatography with mass detection identifies byproducts like open-chain intermediates or decarboxylated derivatives .
  • IR spectroscopy : Detects residual anhydride or imine starting materials via characteristic carbonyl stretches (e.g., 1750–1850 cm⁻¹ for anhydrides) .

Q. How does the compound interact with biological targets, such as metalloproteins?

Analogues of this compound form stable chelates with transition metals (e.g., Cu²⁺, Fe³⁺), as demonstrated in studies with glycyl-histidyl-lysine (GHK) peptide mimics. Isothermal titration calorimetry (ITC) quantifies binding affinities, while EPR spectroscopy probes metal-coordination geometries .

Q. What mechanistic insights explain its susceptibility to decarboxylation?

Decarboxylation proceeds via a six-membered cyclic transition state, where the β-keto group stabilizes the enolate intermediate. Isotopic labeling (¹³C at C1) and kinetic isotope effect (KIE) studies confirm this pathway. Acidic conditions accelerate decarboxylation by protonating the carboxylate, as shown in decarboxylase enzyme assays .

Q. How are contradictions in reported synthetic yields or stereoselectivity resolved?

Discrepancies often arise from subtle differences in reaction setups (e.g., moisture content, stirring efficiency). Systematic reproducibility studies using controlled parameters (e.g., glovebox vs. ambient conditions) and advanced analytics (in situ NMR) isolate critical variables. Cross-laboratory collaborations validate findings .

Q. Methodological Notes

  • Data Contradiction Analysis : Compare NMR chemical shifts across studies to identify solvent or temperature artifacts.
  • Experimental Design : Prioritize in situ monitoring (e.g., ReactIR) for real-time tracking of unstable intermediates.
  • Advanced Characterization : Synchrotron X-ray sources improve resolution for challenging crystalline samples .

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